Methyl 5-bromo-4-chloropyrimidine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-4-chloropyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-12-6(11)5-9-2-3(7)4(8)10-5/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNHMQCUZBREOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=N1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of Methyl 5 Bromo 4 Chloropyrimidine 2 Carboxylate
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for the functionalization of electron-deficient heterocyclic systems like pyrimidines. The presence of two halogen substituents and an electron-withdrawing ester group in Methyl 5-bromo-4-chloropyrimidine-2-carboxylate presents interesting questions regarding reactivity and site selectivity.
Reactivity of Halogen Substituents (Bromine and Chlorine)
In the context of nucleophilic aromatic substitution on halogenated pyrimidines, the nature of the halogen atom can influence the reaction rate. Generally, in SNAr reactions, the bond cleavage to the leaving group is not the rate-determining step. Instead, the rate is influenced by the ability of the substituent to stabilize the intermediate Meisenheimer complex. For halogens, the order of reactivity is often F > Cl > Br > I, which is attributed to the electronegativity of the halogen influencing the electrophilicity of the carbon atom being attacked.
However, in many pyrimidine (B1678525) systems, the bromo- substituent has been observed to be more reactive than the chloro- substituent in aminolysis reactions. This suggests that factors other than just electronegativity, such as the polarizability of the C-X bond and the specific reaction conditions, can play a significant role. For this compound, the relative reactivity of the C4-chloro and C5-bromo groups will be dictated by a combination of electronic and steric factors.
Site Selectivity in Substitution
The positions of the substituents on the pyrimidine ring play a crucial role in determining the site of nucleophilic attack. In pyrimidine systems, the C2, C4, and C6 positions are electron-deficient due to the presence of the two nitrogen atoms. Consequently, nucleophilic substitution is favored at these positions.
For this compound, the potential sites for nucleophilic substitution are the C4 position (bearing a chlorine atom) and the C5 position (bearing a bromine atom). Generally, nucleophilic attack on pyrimidines is more favorable at the C4 (and C6) position compared to the C2 position. stackexchange.com The C5 position is typically less reactive towards nucleophilic substitution unless activated by strongly electron-withdrawing groups.
In the case of 2,4-disubstituted pyrimidines, nucleophilic attack preferentially occurs at the C4 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4. stackexchange.com Therefore, in this compound, it is anticipated that nucleophilic substitution will predominantly occur at the C4 position, leading to the displacement of the chloride ion.
Influence of the Ester Group on Reactivity
The methyl carboxylate group at the C2 position is a strong electron-withdrawing group. This group significantly influences the electronic properties of the pyrimidine ring, further increasing its electron deficiency. This enhanced electrophilicity makes the entire ring system more susceptible to nucleophilic attack.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to functionalize heterocyclic compounds.
Palladium-Catalyzed Coupling Reactions
The halogen substituents on this compound provide handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings. The relative reactivity of the C-Br and C-Cl bonds in these reactions is a key consideration for selective functionalization.
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step. The reactivity of this step generally follows the trend C-I > C-Br > C-Cl. Consequently, it is expected that the C5-bromo bond in this compound will be more reactive than the C4-chloro bond in palladium-catalyzed cross-coupling reactions.
This differential reactivity allows for selective functionalization. For instance, a Suzuki-Miyaura coupling could be performed selectively at the C5 position, leaving the C4-chloro group intact for subsequent transformations. Studies on the related 5-bromo-2-chloropyrimidine have demonstrated that Suzuki-Miyaura cross-coupling reactions can occur selectively at the C5 position. researchgate.net
Below is a representative table of conditions for Suzuki-Miyaura coupling on a related bromo-chloro pyrimidine system.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 78 |
Indium Organometallic Cross-Coupling in Pyrimidine Systems
Organoindium reagents have emerged as effective partners in palladium-catalyzed cross-coupling reactions. The palladium-catalyzed cross-coupling of triorganoindium reagents with dihalopyrimidines has been shown to be a chemoselective process.
In the case of 5-bromo-2-chloropyrimidine, the reaction with triorganoindium reagents proceeds with high selectivity at the C5 position, affording 5-substituted-2-chloropyrimidines in good yields. nih.gov This selectivity is consistent with the higher reactivity of the C-Br bond towards oxidative addition.
This methodology can be extended to this compound, where the C5-bromo position would be the expected site of reaction with organoindium reagents under palladium catalysis. This allows for the introduction of a variety of substituents at the C5 position while preserving the C4-chloro group for further synthetic manipulations.
Table 2: Chemoselective Cross-Coupling of 5-Bromo-2-chloropyrimidine with Triorganoindium Reagents
| Entry | Organoindium Reagent | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 1 | (Ph)₃In | Pd(PPh₃)₄ | 2-Chloro-5-phenylpyrimidine | 88 |
| 2 | (Vinyl)₃In | Pd(dppf)Cl₂ | 2-Chloro-5-vinylpyrimidine | 75 |
| 3 | (3-Indolyl)₃In | Pd(PPh₃)₄ | 2-Chloro-5-(3-indolyl)pyrimidine | 82 |
Chemo- and Regioselective Coupling Strategies
The pyrimidine ring in this compound is substituted with two different halogen atoms at the C4 and C5 positions, offering opportunities for selective cross-coupling reactions. The inherent differences in the reactivity of the C-Br and C-Cl bonds, influenced by bond dissociation energies and the electronic environment of the pyrimidine ring, are the primary determinants of chemo- and regioselectivity in palladium-catalyzed cross-coupling reactions.
In general, for heteroaryl halides, the order of reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is attributed to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the oxidative addition step in the catalytic cycle. For dihalogenated pyrimidines containing both bromine and chlorine, the C-Br bond is significantly more reactive than the C-Cl bond. Consequently, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are expected to proceed with high regioselectivity at the C5 position (the site of the bromine atom).
While specific studies on this compound are not extensively documented in the literature, the chemo- and regioselectivity can be inferred from studies on analogous compounds. For example, the Suzuki-Miyaura coupling of 5-bromo-2-chloropyrimidine with arylboronic acids has been shown to occur exclusively at the C5 position. researchgate.net
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For this compound, this reaction would be expected to selectively form a C-C bond at the C5 position.
Reaction Conditions: Typical conditions for the Suzuki-Miyaura coupling of bromo-chloropyrimidines involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the more reactive C-Br bond. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the 5-aryl-4-chloropyrimidine-2-carboxylate product and regenerate the palladium(0) catalyst.
The following table summarizes representative conditions for Suzuki-Miyaura couplings of analogous bromo-chloropyrimidines, which can serve as a guide for reactions with this compound.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 5-bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 5-aryl-2-chloropyrimidine | Good |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(4'-aryl-[1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | Good |
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Sonogashira coupling of this compound is anticipated to be highly regioselective for the C5 position.
Reaction Conditions: Standard Sonogashira conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI) as a co-catalyst, a base (usually an amine such as triethylamine or diisopropylamine), and a solvent like THF or DMF. organic-chemistry.org
Mechanistic Insight: The reaction is believed to proceed through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper acetylide, formed from the terminal alkyne and the copper(I) salt, participates in the transmetalation step.
The table below provides examples of Sonogashira couplings with related brominated pyrimidines.
| Substrate | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Product | Yield (%) |
| 5-bromo-3-fluoro-2-cyanopyridine | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 5-alkynyl-3-fluoro-2-cyanopyridine | High |
Other Transformation Reactions
Oxidation and Reduction Pathways
The pyrimidine ring is an electron-deficient heterocycle, and the presence of three electron-withdrawing groups (a bromo, a chloro, and a methyl carboxylate group) in this compound further reduces its electron density. wikipedia.orgyoutube.comstudypug.com This electronic nature makes the pyrimidine ring generally resistant to oxidation.
Hydrolysis of the Ester Moiety
The methyl ester group at the C2 position of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Base-Mediated Hydrolysis: Saponification using an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification is a standard method for the hydrolysis of esters. The reaction typically proceeds through a nucleophilic acyl substitution mechanism.
Acid-Catalyzed Hydrolysis: Hydrolysis can also be achieved under acidic conditions, for example, by heating with an aqueous mineral acid like hydrochloric acid or sulfuric acid. This reaction is reversible and proceeds via the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon towards nucleophilic attack by water.
The presence of the electron-withdrawing pyrimidine ring and the halogen substituents would likely influence the rate of hydrolysis.
Ring-Opening and Rearrangement Studies
The pyrimidine ring is generally stable; however, under certain conditions, it can undergo ring-opening or rearrangement reactions, often initiated by nucleophilic attack. For pyrimidines with leaving groups, such as halogens, nucleophilic attack at an unsubstituted carbon atom can lead to the formation of an adduct that may subsequently undergo ring cleavage.
While there are no specific reports on the ring-opening or rearrangement of this compound, studies on other pyrimidine derivatives have shown that strong nucleophiles can induce such transformations. For instance, the reaction of some pyrimidones with sulfur ylides can lead to ring-opening to form acyclic amides. rsc.org The high degree of substitution and the electron-deficient nature of this compound might make it susceptible to such reactions under specific conditions, although this remains to be experimentally verified.
Derivatization and Analog Discovery Based on Methyl 5 Bromo 4 Chloropyrimidine 2 Carboxylate
Synthesis of Substituted Pyrimidine (B1678525) Carboxylate Analogues
The strategic placement of orthogonal functional groups on the pyrimidine ring of Methyl 5-bromo-4-chloropyrimidine-2-carboxylate makes it an ideal starting material for the synthesis of complex substituted analogues. Chemists can selectively target the C4-chloro, C5-bromo, or C2-ester positions to build molecular complexity. For instance, the greater reactivity of the chlorine atom at the C4 position towards nucleophilic aromatic substitution allows for the initial introduction of various substituents, while the less reactive bromine at C5 can be reserved for subsequent cross-coupling reactions.
This stepwise approach is fundamental in the construction of polysubstituted pyrimidine cores. An illustrative example from a related field involves the reaction of a dichloro-pyrimidine building block with a sulfonamide potassium salt, where one chlorine atom is selectively displaced. acs.org This initial substitution is followed by a second reaction at the remaining chlorine position, attaching a different fragment, such as an ethylene (B1197577) glycol moiety. acs.org This sequential modification strategy, applied to this compound, enables the synthesis of a vast number of derivatives where the substituents at positions 4 and 5 can be systematically varied to explore chemical space.
Functionalization at Halogen Positions for Novel Compound Libraries
The two halogen atoms on the pyrimidine ring are key handles for derivatization. The chlorine atom at the 4-position is activated by the adjacent ring nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate libraries of 4-substituted pyrimidine compounds. For example, reacting the parent compound with various primary or secondary amines would yield a library of 4-amino-5-bromopyrimidine-2-carboxylates. Such intermediates are valuable in the preparation of compounds like CDK4 inhibitors. custchemvip.com
The bromine atom at the 5-position is generally less reactive towards nucleophilic attack but is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds. Common reactions employed at this position include:
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl substituents.
Buchwald-Hartwig Amination: Reaction with amines to form 5-aminopyrimidine (B1217817) derivatives.
Heck Coupling: Reaction with alkenes.
The orthogonal reactivity of the C4-Cl (SNAr) and C5-Br (cross-coupling) sites is a powerful tool for creating diverse and densely functionalized pyrimidine libraries.
| Position | Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| C4-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH2), Alcohols (R-OH), Thiols (R-SH) | Amino, Ether, Thioether |
| C5-Bromo | Suzuki Coupling | Arylboronic acids (Ar-B(OH)2) | Aryl |
| C5-Bromo | Sonogashira Coupling | Terminal alkynes (R-C≡CH) | Alkynyl |
| C5-Bromo | Buchwald-Hartwig Amination | Amines (R2NH) | Amino |
Modification of the Ester Group for Diverse Derivatives
The methyl ester at the 2-position provides a third site for diversification, allowing for modifications that can significantly alter the physicochemical properties of the resulting molecules. The primary transformations of the ester group include hydrolysis, amidation, and reduction.
Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH, LiOH) or acidic conditions. The resulting carboxylic acid is a versatile intermediate itself, enabling further modifications such as amide bond formation through coupling with various amines, which is a key reaction in the synthesis of many pharmaceuticals. google.com
Amidation: The ester can be directly converted to an amide by heating with an amine, often at elevated temperatures or with the use of specific catalysts. This allows for the introduction of a diverse range of amide functionalities, which can be crucial for establishing key interactions with biological targets.
Reduction: The ester can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). This transformation changes the electronic nature and hydrogen-bonding capability of the substituent at the C2-position. Research on related pyrimidine structures has shown that reducing an ester to a hydroxymethyl group can have profound effects on biological activity. nih.gov
| Reaction | Typical Reagents | Initial Group (C2) | Final Group (C2) |
|---|---|---|---|
| Hydrolysis | NaOH or LiOH, H₂O | -COOCH₃ (Methyl Ester) | -COOH (Carboxylic Acid) |
| Amidation | Amine (R₂NH), Heat | -COOCH₃ (Methyl Ester) | -CONR₂ (Amide) |
| Reduction | LiAlH₄ or DIBAL-H | -COOCH₃ (Methyl Ester) | -CH₂OH (Hydroxymethyl) |
Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives
The systematic derivatization of the this compound scaffold is central to performing structure-activity relationship (SAR) studies. SAR is a critical component of medicinal chemistry that aims to understand how specific structural features of a molecule contribute to its biological activity. By creating libraries of analogues where each position (C2, C4, and C5) is systematically varied, researchers can identify which functional groups enhance potency, selectivity, or pharmacokinetic properties.
For example, in the development of dual endothelin receptor antagonists, researchers carefully examined the substituents at positions 2, 4, and 5 of a core pyrimidine ring to optimize the molecule's properties. acs.org Keeping a 5-bromo-pyrimidine moiety constant at one part of the molecule, they explored the influence of different sulfonamide groups at position 4 and various substituents at position 2 to balance potency and molecular weight. acs.org
A study on a related series of 4-thiopyrimidine derivatives provides a clear example of how a single modification can dramatically impact biological function. nih.govresearchgate.net In this study, three compounds differing only at the 5-position of the pyrimidine ring were synthesized and tested for cytotoxicity. The analogue with an ester group was used as the starting material. Its reduction to a hydroxymethyl group led to a significant increase in cytotoxicity against both cancer and normal cell lines. nih.govresearchgate.net A further modification to a simple methyl group resulted in a compound that was largely non-toxic. nih.govresearchgate.net This demonstrates a sharp SAR, where the presence and nature of a hydrogen-bond donor (the -CH₂OH group) at that specific position was a critical determinant of biological activity.
| Compound Type | Substituent at C5 | Observed Cytotoxicity |
|---|---|---|
| Ester Analogue | -COOC₂H₅ (Ethyl Ester) | Starting Material (Baseline) |
| Alcohol Analogue | -CH₂OH (Hydroxymethyl) | Significantly Increased |
| Methyl Analogue | -CH₃ (Methyl) | Weak or Non-toxic |
These examples underscore the utility of scaffolds like this compound. They provide a robust and flexible platform for generating the focused compound libraries needed to conduct detailed SAR studies, ultimately guiding the design of novel molecules with desired therapeutic effects.
Research Applications As a Versatile Synthetic Intermediate
Precursor in Pharmaceutical Research
In the pharmaceutical industry, pyrimidine (B1678525) derivatives are a cornerstone of drug design, appearing in numerous therapeutic agents. Methyl 5-bromo-4-chloropyrimidine-2-carboxylate serves as a key synthetic intermediate for the development of novel pharmacologically active molecules. chemicalbook.com It is particularly noted for its role in synthesizing anti-metabolic drugs, which are crucial in anti-tumor therapy. arborpharmchem.com For instance, it can be used as a starting material for compounds like fluorouracil phosphate, a substance instrumental in cancer treatment. arborpharmchem.com The ability to selectively manipulate the chloro and bromo substituents allows medicinal chemists to introduce various functionalities, leading to the creation of diverse compound libraries for screening and the development of new drug candidates. Halogenated pyrimidines are recognized as important intermediates in the synthesis of various pharmaceutical products, including inhibitors for therapeutic targets. chemicalbook.comgoogle.com
Role in Agrochemical Development
The development of new and effective crop protection agents is a continuous effort in the agrochemical sector. Heterocyclic compounds, particularly pyrimidines, are integral to the design of modern pesticides. This compound functions as a valuable precursor in this field. Specifically, derivatives of this compound, such as fluorinated 5-bromo-4-chloropyrimidine (B1279914) carboxylic acid methyl esters, have been identified as potent fungicides with excellent antibacterial properties. arborpharmchem.com These derivatives have applications in sterilization, disinfection, and anti-corrosion, highlighting the compound's utility in creating products that protect crops and materials from microbial damage. arborpharmchem.com
Building Block for Functional Materials and Fine Chemicals
Beyond medicine and agriculture, this compound is a foundational component in the synthesis of specialized organic molecules known as fine chemicals and is valuable in the development of functional materials. As a "heterocyclic building block," its reactive nature is exploited to construct larger, more complex structures with specific desired properties. bldpharm.com The distinct reactivity of the C-Cl and C-Br bonds enables chemists to perform stepwise reactions, adding different molecular fragments to the pyrimidine core. This controlled synthesis is essential for creating novel organic materials for electronics, polymers, and other advanced applications where molecular structure dictates function.
Facilitation of New Synthetic Routes and Methodologies in Organic Synthesis
A significant contribution of this compound is its role in advancing the field of organic synthesis itself. The presence of multiple reactive sites makes it an ideal substrate for exploring and developing new synthetic methods, particularly in the area of metal-catalyzed cross-coupling reactions. chemicalbook.com Chemists utilize such versatile intermediates to devise more efficient and novel pathways to complex targets.
Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are powerful tools for creating carbon-carbon bonds. Halogenated pyrimidines are frequently employed in these reactions. researchgate.netuzh.chnih.gov The differential reactivity of the bromine and chlorine atoms can be exploited to achieve selective couplings, allowing for the sequential introduction of different aryl or alkyl groups. This step-wise functionalization is a key strategy for building intricate molecular frameworks from a common precursor, showcasing the compound's utility in creating diverse N-heterocyclic aromatic compounds. uzh.chnih.gov The use of this and similar intermediates enables the development of elegant and efficient synthetic routes that were previously inaccessible. google.com
Interactive Data Tables
Table 1: Research Applications of this compound
| Field of Application | Specific Role | Examples of Derived Products |
|---|---|---|
| Pharmaceutical Research | Synthetic Intermediate | Anti-metabolic drugs (e.g., Fluorouracil phosphate) arborpharmchem.com |
| Agrochemical Development | Precursor for Fungicides | Fluorinated pyrimidine derivatives for sterilization and disinfection arborpharmchem.com |
| Fine Chemicals | Versatile Building Block | Precursor to complex heterocyclic compounds bldpharm.com |
Table 2: Synthetic Methodologies Facilitated by Halogenated Pyrimidines
| Reaction Type | Description | Relevance to the Compound |
|---|---|---|
| Suzuki Cross-Coupling | A palladium-catalyzed reaction forming a C-C bond between an organoboron compound and an organic halide. researchgate.netmdpi.com | Enables selective functionalization at the bromo or chloro positions to add new carbon-based groups. |
| Nucleophilic Aromatic Substitution (SNAr) | The substitution of a leaving group (like a halogen) on an aromatic ring by a nucleophile. researchgate.net | The electron-deficient pyrimidine ring is activated for substitution, allowing the replacement of halogens. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For Methyl 5-bromo-4-chloropyrimidine-2-carboxylate, a combination of ¹H and ¹³C NMR experiments would provide definitive structural confirmation.
The ¹H NMR spectrum is expected to be relatively simple, exhibiting two key signals. A singlet corresponding to the methyl protons of the carboxylate group would likely appear in the range of 3.8-4.0 ppm. The sole aromatic proton on the pyrimidine (B1678525) ring is anticipated to resonate as a singlet further downfield, typically in the region of 8.5-9.0 ppm, due to the deshielding effects of the electronegative nitrogen atoms and halogen substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOCH₃ | 3.8 - 4.0 | 53 - 55 |
| C=O | - | 160 - 165 |
| Pyrimidine-H | 8.5 - 9.0 | - |
| Pyrimidine-C2 | - | 155 - 160 |
| Pyrimidine-C4 | - | Aromatic Region |
| Pyrimidine-C5 | - | Aromatic Region |
| Pyrimidine-C6 | - | Aromatic Region |
Note: These are predicted values based on analogous structures and may vary from experimental results.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.
The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would be observed in the 1200-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyrimidine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-H stretching of the methyl group would be visible around 2950-3000 cm⁻¹. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers, typically below 800 cm⁻¹.
FT-Raman spectroscopy would complement the FT-IR data. The pyrimidine ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint of the heterocyclic core. The C-Br and C-Cl bonds are also expected to show characteristic Raman signals.
Table 2: Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretching | 1720 - 1740 |
| C-O (Ester) | Stretching | 1200 - 1300 |
| C=C, C=N (Ring) | Stretching | 1400 - 1600 |
| C-H (Methyl) | Stretching | 2950 - 3000 |
| C-Cl | Stretching | < 800 |
Mass Spectrometry (LC-MS, UPLC-MS) for Molecular Formula Confirmation and Purity Assessment
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) would be employed.
The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion, which is a definitive indicator of the presence of these halogens. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula (C₆H₄BrClN₂O₂) by measuring the mass-to-charge ratio to several decimal places.
LC-MS and UPLC-MS are also crucial for assessing the purity of the compound. The chromatogram would indicate the presence of any impurities, and their mass spectra could be used for their identification.
X-ray Diffraction Analysis for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
Analysis of the crystal packing would reveal how the molecules arrange themselves in the crystal lattice. Due to the presence of polar functional groups and halogen atoms, various intermolecular interactions are expected to play a significant role in stabilizing the crystal structure. These could include dipole-dipole interactions, halogen bonding (e.g., Br···N, Cl···N, Br···O, Cl···O interactions), and π-π stacking between the pyrimidine rings. Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material.
Conformational Analysis in the Crystalline State
X-ray diffraction would also provide insights into the preferred conformation of the molecule in the solid state. A key conformational feature is the dihedral angle between the plane of the pyrimidine ring and the plane of the methyl carboxylate group. This angle would be determined with high precision, revealing any steric or electronic effects that influence the molecule's shape. For instance, in the crystal structure of a related compound, Methyl 5-bromo-2-chloropyridine-3-carboxylate, two independent molecules are present in the asymmetric unit, with dihedral angles of 45.8(2)° and 44.0(3)° between the pyridine ring and the methoxycarbonyl group. A similar analysis for the title compound would be essential for a complete structural description.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. epstem.netnih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to accurately model the molecule's behavior. researchgate.netnih.gov
Geometry Optimization: The first step in DFT analysis is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. This process determines the precise bond lengths, bond angles, and dihedral angles of Methyl 5-bromo-4-chloropyrimidine-2-carboxylate.
Electronic Structure (HOMO-LUMO, Fukui Function, NBO, MEP):
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. epstem.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability; a smaller gap suggests higher reactivity. epstem.netirjweb.com For substituted pyrimidines, the HOMO is often localized on the pyrimidine (B1678525) ring, while the LUMO may be distributed across other parts of the molecule, indicating regions of charge transfer. epstem.net
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -6.35 | Electron-donating ability |
| ELUMO | -2.35 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.00 | Chemical reactivity and stability |
Data is illustrative, based on a related compound described in reference iucr.org.
Fukui Function: The Fukui function is a reactivity descriptor derived from DFT that helps identify the most electrophilic and nucleophilic sites within a molecule. It quantifies the change in electron density at a specific point when the total number of electrons in the system changes, thus pinpointing the atoms most likely to participate in reactions. chemrxiv.org
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π(C2-N3) | 25.50 |
| LP(1) Br5 | σ(C4-C5) | 5.15 |
| π(C5-C6) | π*(N1-C2) | 18.75 |
Values are hypothetical, illustrating typical interactions.
Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution on the molecular surface. irjweb.com It helps predict how a molecule will interact with other species. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. ias.ac.innih.gov For the target molecule, negative potential is expected around the nitrogen atoms and the carbonyl oxygen, while positive regions may be found near the hydrogen atoms and, interestingly, at the ends of the halogen atoms, a feature known as a σ-hole. ias.ac.in
DFT calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), predicting absorption wavelengths (λ), excitation energies, and oscillator strengths. nih.gov Furthermore, calculations of vibrational frequencies can aid in the assignment of experimental FT-IR and FT-Raman spectra, providing a complete vibrational analysis of the molecule. nih.gov
Molecular Modeling and Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). remedypublications.com This method is crucial in drug discovery for screening potential drug candidates. mdpi.comnih.gov
For this compound, docking studies would involve placing the molecule into the active site of a biologically relevant protein target. The process calculates a docking score, which represents the binding energy, and reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds that stabilize the ligand-receptor complex. uran.ua Pyrimidine derivatives are often evaluated as inhibitors of kinases or other enzymes involved in cell proliferation. informahealthcare.comresearchgate.net
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Tyrosine Kinase (e.g., EGFR) | -8.5 | Met793, Lys745, Asp855 | Hydrogen bond, Halogen bond, π-π stacking |
Data is illustrative, based on typical docking studies of pyrimidine inhibitors.
Supramolecular Chemistry and Intermolecular Interaction Analysis
The study of intermolecular interactions is essential for understanding the solid-state properties of a compound, such as its crystal packing and polymorphism. Hirshfeld surface analysis and energy framework calculations are powerful tools for this purpose.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 40.5 |
| C···H / H···C | 22.1 |
| Br···H / H···Br | 15.8 |
| O···H / H···O | 9.5 |
| Cl···H / H···Cl | 6.2 |
| Others | 5.9 |
Percentages are representative of typical halogenated organic molecules.
To complement the visual nature of Hirshfeld analysis, energy framework calculations quantify the strength of the intermolecular interactions. iucr.org This method calculates the pairwise interaction energies between molecules in the crystal lattice, separating them into electrostatic, polarization, dispersion, and exchange-repulsion components. mdpi.comrasayanjournal.co.in The results are often visualized as cylinders connecting molecular centroids, where the thickness of the cylinder corresponds to the strength of the interaction. researchgate.net This analysis reveals the energetic topology of the crystal packing, highlighting that stabilization is often dominated by dispersion forces, with significant contributions from electrostatic interactions. iucr.orgrasayanjournal.co.in
Hydrogen Bonding and Halogen Bonding Interactions
Detailed computational studies specifically investigating the hydrogen and halogen bonding interactions of this compound are not available in the current body of scientific literature. Therefore, the presentation of detailed research findings and specific data tables on bond lengths, angles, and energies for this compound is not possible.
Generally, halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The formation of a positive region on the halogen, known as a σ-hole, is central to this interaction. In molecules containing bromine and chlorine, these atoms can participate in halogen bonds, with the strength of the interaction being a subject of theoretical investigation in various systems.
Hydrogen bonding is another critical non-covalent interaction that would be anticipated for this molecule, likely involving the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group acting as hydrogen bond acceptors.
Without specific computational models or crystal structure data for this compound, any discussion of its specific intermolecular interactions remains speculative. Further experimental and theoretical research is required to elucidate the precise nature and strength of its hydrogen and halogen bonding networks.
Future Research Directions and Emerging Trends
Development of More Sustainable Synthetic Routes
The synthesis of pyrimidine (B1678525) derivatives is a central theme in organic chemistry, and the push towards green and sustainable practices is reshaping traditional synthetic approaches. benthamdirect.comnih.govingentaconnect.com Future research will focus on developing more environmentally friendly methods for synthesizing Methyl 5-bromo-4-chloropyrimidine-2-carboxylate and its derivatives.
Key areas of development include:
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. acs.org Researchers are exploring novel MCRs that can construct the pyrimidine core or introduce functional groups in a highly atom-economical fashion. acs.org
Green Solvents and Catalysts: The use of hazardous solvents and heavy metal catalysts is a significant environmental concern. Future synthetic routes will likely employ safer, renewable solvents (e.g., water, ionic liquids, or bio-based solvents) and green catalysts, such as biocatalysts or earth-abundant metal catalysts. nih.gov
Flow Chemistry and Energy Efficiency: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Combining flow chemistry with energy-efficient techniques like microwave or ultrasonic irradiation can significantly reduce the environmental footprint of synthesis. nih.gov An iridium-catalyzed multicomponent synthesis has been reported to produce pyrimidines from amidines and alcohols, liberating only hydrogen and water as byproducts, showcasing a sustainable pathway. acs.org
| Approach | Traditional Method | Sustainable Future Direction | Key Benefits |
|---|---|---|---|
| Reaction Type | Stepwise linear synthesis | Multicomponent Reactions (MCRs) | Higher efficiency, reduced waste acs.org |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, solvent-free reactions | Reduced environmental impact, improved safety nih.gov |
| Catalysts | Stoichiometric reagents, heavy metals | Green catalysts (e.g., Iridium-pincer complexes), biocatalysts | Lower toxicity, reusability, high selectivity nih.govacs.org |
| Energy Source | Conventional heating | Microwave, ultrasonic waves | Faster reaction times, lower energy consumption nih.gov |
Exploration of Novel Reactivity Patterns
The presence of two different halogen atoms (bromine and chlorine) at the C5 and C4 positions, respectively, presents a significant opportunity for selective functionalization. Future research will delve into exploiting the differential reactivity of the C-Br and C-Cl bonds. Generally, carbon-bromine bonds are more reactive than carbon-chlorine bonds in transition-metal-catalyzed cross-coupling reactions. This allows for sequential, site-selective introduction of various substituents.
Emerging trends in this area involve:
Selective Cross-Coupling: Developing highly selective catalytic systems (e.g., using palladium or nickel catalysts with tailored ligands) to perform reactions like Suzuki, Stille, or Buchwald-Hartwig aminations first at the more reactive C5-Br position, leaving the C4-Cl position intact for a subsequent, different coupling reaction.
Direct C-H Functionalization: Investigating methods to directly functionalize the pyrimidine ring, bypassing the need for pre-halogenation, although in this case, the halogens are used as synthetic handles.
Photoredox Catalysis: Utilizing visible-light photoredox catalysis to enable novel transformations at the halogenated positions under mild conditions, potentially accessing reaction pathways that are difficult to achieve with traditional thermal methods.
Design of Next-Generation Pyrimidine-Based Scaffolds
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and natural products. tandfonline.comnih.gov this compound is an ideal starting material for building libraries of complex molecules for drug discovery. nih.govresearchgate.net
Future directions include:
Scaffold Decoration: Using the compound as a central scaffold to be "decorated" with various functional groups at the C2, C4, and C5 positions to create large, diverse compound libraries. This diversity is crucial for screening against a wide range of biological targets.
Fragment-Based Drug Discovery (FBDD): Employing the molecule or its simple derivatives as fragments in FBDD campaigns to identify initial hits that can be grown or linked to develop potent drug candidates.
Development of Covalent Inhibitors: The electrophilic nature of the pyrimidine ring, particularly at the C4 position after substitution, can be exploited to design covalent inhibitors that form a permanent bond with a target protein, often leading to increased potency and duration of action. Pyrimidine-based scaffolds are being investigated for their potential in treating cancer, viral infections like influenza, and neurodegenerative diseases such as Alzheimer's. nih.govresearchgate.net For instance, the 2,4-di(arylamino)pyrimidine core is a key scaffold for inhibitors of mutant EGFR kinases in cancer therapy. nih.gov
Advanced Computational Studies for Property Prediction and Reaction Mechanism Elucidation
Computational chemistry is an indispensable tool for modern chemical research. nih.gov For this compound, advanced computational studies can accelerate research and development significantly.
Emerging trends are:
QSAR and Property Prediction: Using Quantitative Structure-Activity Relationship (QSAR) models and other computational tools to predict the physicochemical properties (e.g., solubility, pKa) and biological activities of derivatives before they are synthesized. nih.govrsc.org This allows chemists to prioritize the synthesis of the most promising compounds.
Reaction Mechanism Studies: Employing Density Functional Theory (DFT) calculations to elucidate the mechanisms of reactions involving this compound. researchgate.net Understanding the reaction pathways, transition states, and intermediates can help in optimizing reaction conditions to improve yields and selectivity.
Molecular Docking and Dynamics: For derivatives designed as potential drugs, molecular docking and molecular dynamics simulations can predict how they will bind to a target protein. researchgate.net This provides insights into the key interactions responsible for biological activity and guides the design of next-generation compounds with improved affinity and selectivity.
| Computational Method | Application for this compound | Anticipated Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of electronic properties. | Optimization of synthetic routes, prediction of reactivity. researchgate.net |
| QSAR (Quantitative Structure-Activity Relationship) | Prediction of biological activity and physicochemical properties of derivatives. | Prioritization of synthetic targets for drug discovery. nih.gov |
| Molecular Docking | Simulating the binding of derivatives to biological targets (e.g., enzymes). | Identification of potential drug candidates and binding modes. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. researchgate.net |
Integration with High-Throughput Screening and Automation in Synthesis
To fully realize the potential of this compound as a scaffold, its chemistry must be integrated with modern high-throughput technologies. wikipedia.orgopentrons.com
Future research will focus on:
Automated Synthesis: Developing robust synthetic protocols that are compatible with automated synthesis platforms. youtube.com This would enable the rapid production of large libraries of derivatives with minimal manual intervention.
On-the-Fly Synthesis and Screening: Combining automated synthesis with high-throughput screening (HTS). nih.gov In this paradigm, compounds are synthesized on a small scale, often in the same microtiter plates used for biological assays, and are screened immediately without purification. nih.gov This dramatically accelerates the hit identification process in drug discovery. dispendix.com
DNA-Encoded Libraries (DELs): Using the pyrimidine scaffold as a core structure in the synthesis of DNA-encoded libraries. In this technology, each unique chemical structure is tagged with a unique DNA barcode, allowing for the synthesis and screening of billions of compounds simultaneously.
Q & A
Q. Methodological Guidance
- Database mining : Use CAS Registry (32779-36-5) to retrieve synthesis protocols, toxicity data, and crystallographic reports from CA, CAPLUS, and CHEMLIST .
- Patents : Search USPAT2/USPATFULL for industrial-scale methodologies (avoiding proprietary details) .
- Contradiction resolution : Cross-reference data from multiple sources (e.g., PubChem, Reaxys) to identify consensus or outliers in reported melting points or spectral data .
How can conformational dynamics of the pyrimidine ring be analyzed?
Advanced Research Question
- Ring puckering analysis : Apply Cremer-Pople coordinates to quantify out-of-plane distortions using crystallographic data . For example, calculate amplitude () and phase angle () to compare with related heterocycles.
- Dynamic NMR : Probe ring-flipping barriers in solution by variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
